4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
The molecule “4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a pyrimidine ring, an amino group, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxadiazole and pyrimidine rings could be formed using cyclization reactions . The amino group could be introduced using amination reactions, and the sulfonamide group could be formed using a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrimidine rings would likely contribute to the rigidity of the molecule, while the amino and sulfonamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group could act as a nucleophile in substitution reactions, while the sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, while the sulfonamide group could make it acidic .Scientific Research Applications
Agricultural Biological Activities
The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. Researchers have synthesized novel derivatives and evaluated their efficacy. Notably, these compounds demonstrated the following effects:
- Alternative Templates : Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, could serve as potential alternative templates for novel antibacterial agents .
Drug Discovery
The 1,2,4-oxadiazole heterocycle serves as an important pharmacophore for creating novel drug molecules. Its bioisosteric relationship with amide enhances hydrolytic and metabolic stability. Researchers have synthesized derivatives using microwave irradiation (MWI), resulting in advantages such as shorter reaction times and higher yields. Notably, compound 37 exhibited high affinity and selectivity for the σ1 receptor, making it a promising candidate for drug development .
In Vivo Toxicity Assessment
In vivo toxicity studies in mice revealed that this compound is non-toxic at a concentration of 100 mg/kg .
Anticancer Evaluation
While not directly related to the agricultural context, it’s worth mentioning that 1,2,4-oxadiazole derivatives have also been evaluated for anticancer properties. The MTT assay, which quantifies living cells based on mitochondrial enzyme activity, has been used to assess their effectiveness .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound’s structure suggests that it may have good bioavailability, as this motif is frequently encountered in active pharmaceutical ingredients .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been achieved in various conditions, suggesting that these compounds may be stable under a range of environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-10-20-15(24-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(5-3-11)25(16,22)23/h2-5,8-9H,6-7H2,1H3,(H2,16,22,23)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKXFMHSNQCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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